N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
“N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a chemical compound with the molecular formula C21H17N3O2S . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 375.45. For a detailed molecular structure, please refer to the resources provided .Physical and Chemical Properties Analysis
This compound has a molecular weight of 375.45. Unfortunately, the available resources do not provide more detailed physical and chemical properties .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cellular replication, making them a target in cancer therapy. For instance, a study reported a compound with a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold showing significant inhibitory activity against both human TS and DHFR, indicating the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2008).
Antitumor Activity
Research has also focused on the antitumor properties of thieno[3,2-d]pyrimidine derivatives. A study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with various functional groups. These compounds displayed potent anticancer activity, comparable to doxorubicin, on several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Some derivatives of thieno[3,2-d]pyrimidines have demonstrated significant antibacterial and antifungal activities. For example, a study synthesized novel heterocyclic compounds having a sulphamido moiety and evaluated their antibacterial and antifungal effectiveness. These compounds could be promising in the development of new antimicrobial agents (Nunna et al., 2014).
Inhibition of Tubulin Polymerization
Research has also discovered that certain 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines can induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism is vital for disrupting cell division and has therapeutic implications in oncology (Kemnitzer et al., 2009).
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-18(22-11-15-7-3-1-4-8-15)12-24-14-23-19-17(13-27-20(19)21(24)26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYJOFOFIEUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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